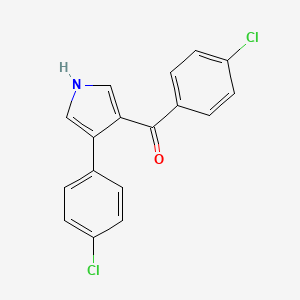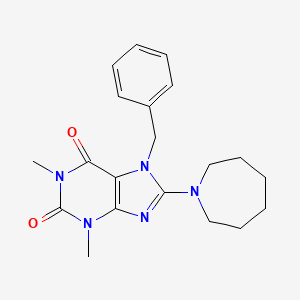
8-(Azepan-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“8-(Azepan-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione” is a chemical compound that belongs to the class of purines . Purines are biologically significant compounds, and modified purines are often used in medicinal chemistry. The azepane ring in the structure is a seven-membered heterocyclic compound, which is also found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine core, which is a bicyclic aromatic ring system. The azepane ring provides a flexible, seven-membered cyclic amine structure, and the benzyl group is a common structural motif in medicinal chemistry .Chemical Reactions Analysis
As a purine derivative, this compound might undergo reactions typical for purines, such as alkylation, acylation, or nucleophilic substitution at the purine ring. The azepane ring might undergo reactions typical for secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the purine and azepane rings might influence its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Potential Antineoplastic Agents
Research by Koebel, Needham, and Blanton (1975) explored the synthesis of thieno[2,3-b]azepin-4-ones, motivated by the antitumor activity reported for similar structures. Although the preliminary biological data did not indicate significant antineoplastic activity for the synthesized compounds, this study represents an early effort to explore the therapeutic potential of azepine derivatives R. F. Koebel, L. Needham, C. Blanton, 1975.
Heterocyclic Chemistry Innovations
Chaloupka et al. (1977) focused on the synthesis and reactions of 8-membered heterocycles, revealing the chemical versatility and potential applications of azepine derivatives in developing new heterocyclic compounds. This research contributes to the understanding of the chemical behavior and synthetic applications of azepines Stanislav Chaloupka, Piero Vittorelli, H. Heimgartner, H. Schmid, H. Link, K. Bernauer, Willi E. Oberhänsli, 1977.
Corrosion Inhibition Studies
A study by Chafiq et al. (2020) investigated the inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic environments. Although not directly related to 8-(Azepan-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione, this research illustrates the broader interest in applying organic compounds to solve practical problems, such as corrosion M. Chafiq, A. Chaouiki, H. Lgaz, R. Salghi, K. Bhaskar, R. Marzouki, K. Bhat, I. Ali, Mohammad I. Khan, I. Chung, 2020.
Development of Novel Synthetic Methodologies
Research efforts have also focused on developing novel synthetic methodologies for azepine derivatives. For instance, studies on the synthesis of benzodiazepine derivatives and their potential anticonvulsant activities showcase the ongoing exploration of azepine-based compounds in medicinal chemistry MotokiShinichi, UrakawaChikahiro, KanoAkio, FushimiYukio, MurataKatsumi, 1970.
Anticonvulsant Activity Evaluation
Shao et al. (2018) synthesized and screened a series of novel 7-(benzylamino)-1H-benzo[b][1,4]diazepine-2,4(3H, 5H)-dione derivatives for their anticonvulsant activities, highlighting the potential of azepine derivatives in the development of new antiepileptic drugs Yun-Peng Shao, Rong-Bi Han, Huiwei Wu, Fengyu Piao, 2018.
properties
IUPAC Name |
8-(azepan-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-22-17-16(18(26)23(2)20(22)27)25(14-15-10-6-5-7-11-15)19(21-17)24-12-8-3-4-9-13-24/h5-7,10-11H,3-4,8-9,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOFOJSSWRBOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(azepan-1-yl)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2449427.png)
![2-[(1-Naphthyloxy)methyl]-1h-benzimidazole](/img/structure/B2449428.png)
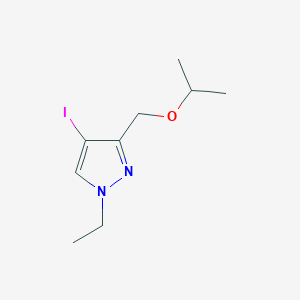
amine](/img/structure/B2449431.png)
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2449435.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2449436.png)
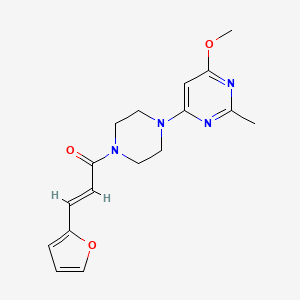
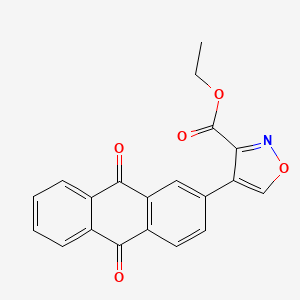

![N-(2,4-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2449442.png)
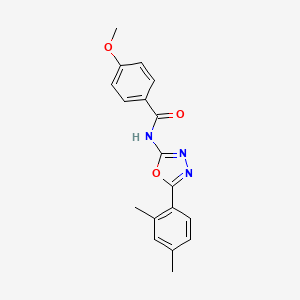
![N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2449445.png)

